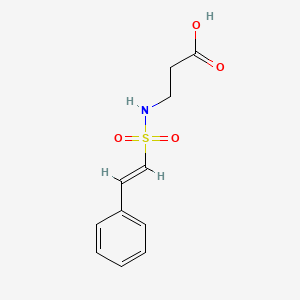

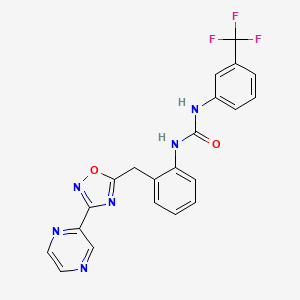

![molecular formula C12H14N4OS B2407247 6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 1216277-38-1](/img/structure/B2407247.png)

6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a triazole and thiadiazine ring system.

Scientific Research Applications

Synthesis and Antitumor Effects

A study focused on the synthesis and antitumor effects of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives. These compounds were tested against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer. The derivatives demonstrated promising antineoplastic activity against a wide range of cancer cell lines, suggesting their potential as core structures for developing new effective anticancer agents (Yanchenko et al., 2020).

Structural Studies

Theoretical and Experimental Analysis

An extensive theoretical and experimental structural study was conducted on two novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazine derivatives, exhibiting analgesic–anti-inflammatory activity. This research included a detailed analysis using various spectroscopic techniques and X-ray single crystal diffraction, providing insights into the molecular structure and interactions of these compounds (Kaynak et al., 2010).

Antimicrobial Activity

Novel Synthesis and Activity Evaluation

A novel synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines was performed, with the resulting compounds evaluated for their antimicrobial activity. The research identified a link between the chemical structure of these triazolothiadiazines and their antibacterial activity, providing a basis for developing new antimicrobial agents (Iradyan et al., 2016).

Antioxidant Properties

Synthesis and Evaluation

The synthesis of certain 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives was undertaken, leading to the discovery of significant antioxidant abilities in some compounds. The study utilized DPPH and FRAP assays to evaluate the antioxidant capabilities, revealing that certain derivatives exhibited antioxidant properties higher than standard antioxidants like ascorbic acid (Shakir et al., 2017).

Mechanism of Action

Target of Action

The compound 6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds can vary depending on the specific derivative and its functional groups .

Mode of Action

Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This makes them a precise pharmacophore with a bioactive profile .

Biochemical Pathways

Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds .

Result of Action

Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .

properties

IUPAC Name |

6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS/c1-8-13-14-12-16(8)15-11(7-18-12)9-3-5-10(17-2)6-4-9/h3-6,11,15H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOLZTWWFQEFSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1NC(CS2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1H-imidazol-1-yl)propyl]-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2407166.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(2-methoxynaphthalen-1-yl)propanamide](/img/structure/B2407175.png)

![2-Chloro-N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]acetamide](/img/structure/B2407180.png)

![N-benzyl-2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2407181.png)

![N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2407183.png)

![6-[(2,5-Dimethylphenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2407184.png)